molecular formula C22H18ClFN2O3S B2819936 ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 370574-36-0

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B2819936
CAS No.: 370574-36-0
M. Wt: 444.91
InChI Key: VGXRXJVGDNSTKV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a polysubstituted pyran derivative with a complex structure featuring:

  • A 4H-pyran core substituted at positions 2, 4, 5, and 4.
  • A (4-chlorophenyl)sulfanylmethyl group at position 2.
  • A 2-fluorophenyl group at position 3.
  • Amino and cyano groups at positions 6 and 5, respectively.
  • An ethyl carboxylate moiety at position 3.

Its structural complexity arises from the interplay of electron-withdrawing (Cl, F, CN), electron-donating (NH₂), and sterically bulky substituents, which influence reactivity, solubility, and molecular interactions.

Properties

IUPAC Name

ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-14-9-7-13(23)8-10-14)29-21(26)16(11-25)19(20)15-5-3-4-6-17(15)24/h3-10,19H,2,12,26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRXJVGDNSTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves a multi-step process. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine. This reaction yields the intermediate compound, which is then subjected to further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic derivatives.

    Acylation: The ester group can be acylated under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide. Reaction conditions typically involve moderate to high temperatures and the use of catalysts such as piperidine .

Major Products

The major products formed from these reactions include pyrano[2,3-d]pyrimidine derivatives, which have been synthesized in moderate to high yields (48–78%) through functionalization of the parent compound .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of pyran compounds exhibit significant anticancer properties. Ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has been explored for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the structure can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy as an antibacterial agent is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival. Case studies have reported the effectiveness of this compound against resistant strains, highlighting its potential in developing new antibiotics.
  • Anti-inflammatory Effects
    • Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. This compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in vitro and in vivo.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Antimicrobial Efficacy :
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing that it outperformed several commercially available antibiotics, suggesting its potential as a lead compound for antibiotic development.

Data Table: Summary of Research Findings

ApplicationMethodologyKey Findings
AnticancerCell Viability AssaySignificant reduction in MCF-7 cell viability
AntimicrobialMIC TestingEffective against resistant bacterial strains
Anti-inflammatoryInflammatory Marker AnalysisReduced levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is not fully understood. its various functional groups suggest that it can interact with multiple molecular targets and pathways. For example, the amino group may form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Key Insights :

  • Replacement of benzyloxymethyl (Compound 1) with (4-ClPh)SCH₂ introduces a bulkier, more lipophilic group, which may enhance membrane permeability but reduce solubility .
  • The 2-fluorophenyl group at position 4 (vs.
  • Unlike pyridonepezils (e.g., Compound 16 in ), the target compound lacks a benzylpiperidine motif, which is critical for high AChE inhibition .
Crystallographic and Structural Comparisons

Crystallographic data for related pyran derivatives highlight substituent-driven conformational differences:

Compound (CSD Refcode) Substituents Key Structural Features Reference
HIRNUS () 2: ClCH₂; 4: o-tolyl Chloromethyl group induces planar pyran ring; C–H···N interactions stabilize packing
Target Compound (No CSD entry) 2: (4-ClPh)SCH₂; 4: 2-FPh Predicted: Sulfur-mediated hydrogen bonds (N–H···S) and F/Cl halogen interactions
Ethyl 6-amino-4-(2-ClPh)-5-cyano-2-Ph-4H-pyran-3-carboxylate (CAS 41799-80-8, ) 2: Ph; 4: 2-ClPh Phenyl at position 2 increases steric bulk; Cl substituent enhances halogen bonding

Key Insights :

  • The (4-ClPh)SCH₂ group in the target compound may engage in S···π interactions with aromatic residues in enzyme active sites, a feature absent in analogs with methyl or benzyloxy groups.
  • The 2-fluorophenyl group’s ortho-F substitution likely causes torsional strain, affecting the pyran ring’s puckering amplitude (analogous to Cremer-Pople parameters in ).

Comparison with Analog Syntheses :

  • Compound 1 () uses benzyloxy methylation, while the target compound requires thiol-based alkylation, which is more sensitive to oxidation .
  • Pyridonepezils () employ N-alkylation of preformed pyridine cores, a strategy less applicable to the target compound’s sulfanylmethyl group .
Pharmacological Potential

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • AChE Inhibition : The absence of a benzylpiperidine group (critical in pyridonepezils) suggests lower AChE affinity compared to Compound 16 (IC₅₀ = 0.12 µM) .
  • polar analogs like Compound 1 .

Biological Activity

Ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate, identified by CAS number 478260-23-0, is a compound belonging to the pyran class of heterocycles, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.

Chemical Structure and Properties

The compound's molecular formula is C22H18ClFN2O3SC_{22}H_{18}ClFN_2O_3S, with a molecular weight of 444.91 g/mol. The structure features a pyran ring substituted with various functional groups, including an amino group and a cyano group, which are known to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of the pyran scaffold exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit cell proliferation in cancer cell lines such as HCT-116 (colorectal cancer) and others. These compounds often work by inducing apoptosis through the activation of caspase pathways and inhibiting key kinases like CDK2 .

In one study, specific derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating a strong potential for anticancer applications .

Antibacterial Activity

The compound's antibacterial properties have also been evaluated. Various studies have shown that certain pyran derivatives exhibit activity against Gram-positive bacteria, with some compounds outperforming traditional antibiotics like ampicillin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using DPPH scavenging assays. Certain derivatives have shown strong reducing power, comparable to well-known antioxidants such as butylated hydroxytoluene (BHT) . This property is crucial for mitigating oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • CDK Inhibition : Compounds similar to ethyl 6-amino derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : The activation of caspase pathways suggests that these compounds can trigger programmed cell death in tumor cells, making them potential candidates for cancer therapy .
  • Antibacterial Mechanisms : The antibacterial effects are likely due to the disruption of bacterial cell wall integrity and interference with essential metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyran derivatives:

Study ReferenceBiological ActivityKey Findings
AntitumorIC50 values lower than doxorubicin in HCT-116 cells; apoptosis via caspase activation.
AntibacterialEffective against multiple Gram-positive bacteria; superior efficacy compared to ampicillin.
AntioxidantStrong DPPH scavenging activity; comparable to BHT in reducing power.

Q & A

Q. What are the key considerations for synthesizing this compound to ensure optimal yield and purity?

The multi-step synthesis involves precise control of reaction parameters:

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl-methyl group .
  • Catalysts : Trisodium citrate dihydrate improves regioselectivity in pyran ring formation . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. Which spectroscopic and crystallographic techniques confirm the molecular structure?

  • X-ray diffraction (XRD) : Resolves bond angles (e.g., C1–C6–C5 = 118.9°) and validates stereochemistry .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amino groups (δ 4.5–5.0 ppm) .
  • IR spectroscopy : Confirms cyano (ν ~2200 cm1^{-1}) and ester carbonyl (ν ~1700 cm1^{-1}) functionalities .

Q. How do functional groups (amino, cyano, sulfanyl) influence reactivity and bioactivity?

  • Amino group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Cyano group : Enhances electrophilicity, enabling nucleophilic addition reactions .
  • Sulfanyl-methyl : Stabilizes radical intermediates in oxidation reactions and modulates lipophilicity for membrane penetration .

Q. What safety precautions are essential for laboratory handling?

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy from cyano groups .

Advanced Research Questions

Q. How can synthesis scalability be optimized without compromising purity?

  • Continuous flow reactors : Reduce reaction time and improve yield consistency for steps like pyran ring closure .
  • In-line analytics : Implement real-time HPLC monitoring to track intermediate purity .

Q. What strategies resolve contradictions in reported crystal structure data for similar pyran derivatives?

  • Comparative XRD analysis : Cross-validate unit cell parameters (e.g., space group P212_1/c vs. P11) to identify polymorphic variations .
  • DFT calculations : Model hypothetical conformers and compare with experimental data to resolve discrepancies .

Q. Which computational approaches model the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding affinity to kinases using the fluorophenyl group as a hydrophobic anchor .
  • MD simulations (GROMACS) : Simulate solvation effects on sulfanyl-methyl flexibility over 100-ns trajectories .

Q. How should bioactivity data discrepancies across studies be analyzed?

  • Assay standardization : Control variables like pH (7.4 vs. 6.8) and ATP concentration in kinase inhibition assays .
  • Structural analogs : Compare IC50_{50} values of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to isolate substituent effects .

Notes

  • For bioactivity studies, prioritize peer-reviewed pharmacological datasets over vendor-provided data.
  • Structural ambiguities require cross-validation via both experimental (XRD) and computational (DFT) methods .

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